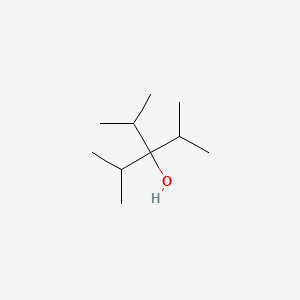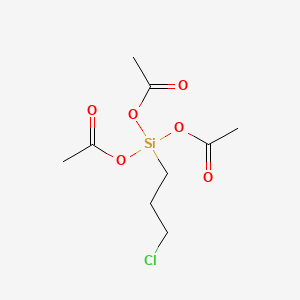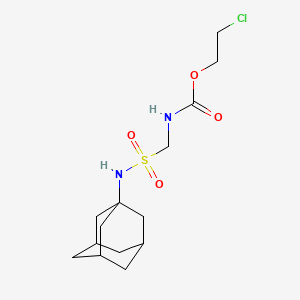
2-Chloroethyl methyl((tricyclo(3.3.1.1(sup 3,7))decylamino)sulfonyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloroethyl N-(1-adamantylsulfamoylmethyl)carbamate is a chemical compound with the molecular formula C14H23ClN2O4S and a molecular weight of 350.861 g/mol. This compound is known for its unique structure, which includes an adamantyl group, a sulfamoylmethyl group, and a carbamate group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloroethyl N-(1-adamantylsulfamoylmethyl)carbamate typically involves the reaction of 2-chloroethanol with N-(1-adamantylsulfamoylmethyl)carbamate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis process, ensuring that the reaction conditions are optimized for large-scale production. This includes maintaining the appropriate temperature, pressure, and reactant concentrations to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-chloroethyl N-(1-adamantylsulfamoylmethyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The carbamate group can undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding amine and alcohol.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Hydrolysis Conditions: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide, are employed for hydrolysis reactions.
Oxidizing and Reducing Agents: Agents such as potassium permanganate (oxidizing) or sodium borohydride (reducing) can be used, depending on the desired reaction.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.
Hydrolysis Products: The primary products of hydrolysis are the corresponding amine and alcohol.
Scientific Research Applications
2-chloroethyl N-(1-adamantylsulfamoylmethyl)carbamate has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbamate derivatives.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials, leveraging its unique chemical properties.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
2-chloroethyl N-(phenylsulfamoyl)carbamate: This compound has a phenyl group instead of an adamantyl group, which affects its chemical properties and reactivity.
2-chloroethyl N-(methylsulfamoyl)carbamate: The presence of a methyl group instead of an adamantyl group results in different biological activity and applications.
Uniqueness
2-chloroethyl N-(1-adamantylsulfamoylmethyl)carbamate is unique due to the presence of the adamantyl group, which imparts steric hindrance and influences the compound’s reactivity and stability. This makes it particularly useful in applications where specific reactivity and stability are required.
Properties
CAS No. |
116943-76-1 |
|---|---|
Molecular Formula |
C14H23ClN2O4S |
Molecular Weight |
350.9 g/mol |
IUPAC Name |
2-chloroethyl N-(1-adamantylsulfamoylmethyl)carbamate |
InChI |
InChI=1S/C14H23ClN2O4S/c15-1-2-21-13(18)16-9-22(19,20)17-14-6-10-3-11(7-14)5-12(4-10)8-14/h10-12,17H,1-9H2,(H,16,18) |
InChI Key |
XWBDOMKCUBLPCT-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NS(=O)(=O)CNC(=O)OCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2Z)-2-[(E)-3-[3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonic acid](/img/structure/B13754461.png)
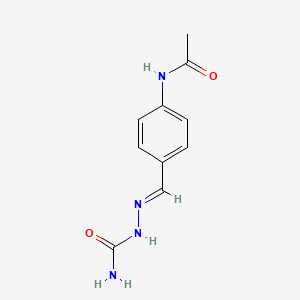
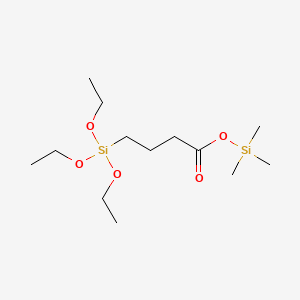



![alpha-[(2-Nitrophenyl)azo]-1H-benzimidazole-2-acetamide](/img/structure/B13754498.png)


![4-[(2,6-Dichloro-4-nitrophenyl)azo]-N-(4-nitrophenyl)aniline](/img/structure/B13754510.png)


